Product packaging for LY-195448(Cat. No.:CAS No. 111112-18-6)

LY-195448

Cat. No.: B1675599
CAS No.: 111112-18-6
M. Wt: 362.9 g/mol
InChI Key: PFTVHDSGCARRKR-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Preclinical Investigations of LY 195448

Preclinical investigations of LY 195448 explored its potential therapeutic properties, primarily focusing on its effects in various murine tumor models. Research indicated that LY 195448 exhibited anti-tumor activity in these models. medchemexpress.com A key finding from these early studies was that LY 195448 appeared to exert its effects by blocking cells at metaphase, a critical stage of cell division. medchemexpress.commedkoo.com This mechanism suggested an interaction with cellular components involved in mitosis, such as microtubules. Studies, such as one by Barlow and Cabral in 1991, investigated alterations in microtubule assembly caused by LY 195448, further exploring this proposed mechanism of action. medkoo.com

Metabolism studies were also part of the preclinical investigations, examining how LY 195448 is processed within the body. For instance, research in rodents investigated the metabolism and disposition of the compound, including the identification of metabolites like LY 135114. ncats.io LY 135114 has also been noted as a phenylethanolamine compound with potential biological activity in research, specifically for cancer inhibition, and is a metabolite of LY 195448. medchemexpress.com

Classification of LY 195448 as a Phenethanolamine in Research

LY 195448 is classified as a phenethanolamine. medchemexpress.commedkoo.comtargetmol.cn This classification is based on its chemical structure, which contains a phenethylamine (B48288) core with a hydroxyl group on the beta carbon of the ethylamine (B1201723) side chain. The phenethanolamine structure is common to various biologically active compounds, including neurotransmitters and pharmaceutical agents.

The chemical structure of LY 195448 is (R)-4-[3-[(2-hydroxy-2-phenethyl)amino]-3-methylbutyl]benzamide monohydrochloride, or its free base form, C20H26N2O2. ncats.ionih.gov The PubChem Compound Identifier (CID) for LY 195448 is 180317. nih.gov The classification as a phenethanolamine is significant as it relates to the compound's potential interactions with biological targets, although the specific targets and detailed mechanisms underlying its anti-tumor activity through this structural class were subjects of ongoing research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27ClN2O2 B1675599 LY-195448 CAS No. 111112-18-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

111112-18-6

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide;hydrochloride

InChI

InChI=1S/C20H26N2O2.ClH/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24;/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24);1H/t18-;/m0./s1

InChI Key

PFTVHDSGCARRKR-FERBBOLQSA-N

Isomeric SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O.Cl

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
LY 119123
LY 195448
LY-195448
LY-199123

Origin of Product

United States

Mechanistic Elucidation of Ly 195448 S Biological Activity

Cellular Mechanisms of Action

Induction of Metaphase Arrest by LY 195448

LY 195448 acts by blocking cells at metaphase. medchemexpress.comhoelzel-biotech.comhodoodo.comhodoodo.compatsnap.comamericanchemicalsuppliers.com This anti-mitotic activity was reported in preclinical studies. nih.gov An early study using NRK cells demonstrated that a 4-hour exposure to 46 μM (15 μg/ml) of LY 195448 increased the percentage of mitotic cells in the population from 4.9% to 18.5%. patsnap.com Immunofluorescence examination of treated cells revealed an increased number of cells arrested at prometaphase, characterized by short microtubules extending from the spindle pole to the kinetochores. patsnap.com The cytoskeleton of interphase cells remained intact at these concentrations. patsnap.com However, the number of microtubules appeared reduced, and those that remained were described as kinkier and curled, particularly towards the periphery of the cells. patsnap.com

Further research involving Chinese hamster ovary cell microtubule mutants indicated that cell lines resistant to the depolymerizing drug Colcemid exhibited increased resistance to LY 195448 compared to wild-type cells, while taxol-resistant cell lines were more sensitive. patsnap.com This suggests that LY 195448 inhibits microtubule assembly, likely through a direct interaction with tubulin. patsnap.com

Data on Metaphase Arrest Induction:

Cell TypeConcentration (μM)Exposure Time (hours)Increase in Mitotic Cells (%)ObservationSource
NRK46413.6 (from 4.9% to 18.5%)Block at prometaphase, short microtubules, intact interphase cytoskeleton patsnap.com

Molecular Targets of LY 195448

Investigations into Direct Protein Interactions

Research suggests that LY 195448 is cytotoxic to mammalian cells because it inhibits microtubule assembly, most likely through a direct interaction with tubulin. patsnap.com Evidence supporting this includes the altered β-tubulin protein observed in mutant CHO cell lines selected for increased resistance to LY 195448. patsnap.com Techniques such as protein affinity chromatography, affinity blotting, coimmunoprecipitation, and cross-linking are standard methods for investigating protein-protein interactions. nih.gov Mass photometry is also a powerful technology for analyzing interactions between proteins and other molecules. refeyn.com While the search results indicate a likely interaction with tubulin, detailed findings from specific investigations into other direct protein interactions of LY 195448 were not extensively available within the provided snippets.

Analysis of Potential Enzymatic Inhibition

Enzyme inhibitors are molecules that bind to an enzyme and block its activity. wikipedia.org This can occur by binding to the active site or another site on the enzyme, thereby blocking catalysis. wikipedia.org Enzyme inhibitors play a crucial role in regulating cellular processes. wikipedia.org While the mechanism of LY 195448 involves inhibiting microtubule assembly, which is a process facilitated by proteins, direct evidence of LY 195448 acting as a classical enzyme inhibitor in the context of its antitumor activity was not explicitly detailed in the provided search results. The search results contained information about enzyme inhibition in other contexts wikipedia.orgnih.govreddit.com, but not specifically for LY 195448.

Preclinical Efficacy Studies of Ly 195448

In Vitro Antitumor Activity Assessment

In vitro studies have been conducted to characterize the direct effects of LY 195448 on cancer cells, focusing on their susceptibility to the compound, the relationship between dose and response, and its impact on cellular division.

Cell Line Susceptibility Profiling

LY 195448 has demonstrated potent in vitro antitumor activity, including efficacy against multidrug-resistant tumor cell lines. researchgate.net While specific cell lines and their susceptibility profiles were not extensively detailed across the provided snippets, the compound's activity against resistant lines suggests a potential to overcome common resistance mechanisms.

Quantitative Characterization of Dose-Response Relationships in Cellular Systems

Quantitative dose-response relationships in cellular systems have been evaluated for LY 195448. One study noted that a 4-hour exposure of NRK cells to a concentration of 46 μM (equivalent to 15 μg/ml) resulted in an increase in the percentage of mitotic cells. patsnap.com This indicates a dose-dependent effect on cell cycle progression.

Evaluation of Anti-Mitotic Activity in Cellular Models

LY 195448 acts by blocking cells at metaphase. medchemexpress.commedchemexpress.compatsnap.comhodoodo.com In NRK cells, exposure to LY 195448 increased the number of cells arrested at prometaphase. patsnap.com Examination of these treated cells using immunofluorescence revealed increased numbers of cells blocked at prometaphase, characterized by short microtubules extending from the spindle pole to the kinetochores. patsnap.com The cytoskeleton of interphase cells remained intact at these concentrations. patsnap.com

Studies have also explored the interaction of LY 195448 with microtubule dynamics. While nocodazole-treated cells rapidly reassembled cytoplasmic microtubules upon transfer to drug-free media, those transferred to media containing LY 195448 (15 μg/ml) required 2-3 times longer for reassembly. patsnap.com Furthermore, Chinese hamster ovary cell microtubule mutants resistant to Colcemid, a depolymerizing agent, exhibited increased resistance to LY 195448 compared to wild-type cells, whereas taxol-resistant cell lines were more sensitive. patsnap.com LY 195448 has been listed among microtubule-active drugs that cause alterations in microtubule assembly. googleapis.comdntb.gov.ua

In Vivo Efficacy in Murine Models of Neoplasia

The antitumor efficacy of LY 195448 has been evaluated in various murine tumor models.

Antitumor Activity Across Diverse Murine Tumor Models

LY 195448 has demonstrated anti-tumor activity across a range of murine tumor models. medchemexpress.commedchemexpress.comresearchgate.nettargetmol.comnih.govresearchgate.netamericanchemicalsuppliers.com It has shown antitumor activity in a mouse tumor model, blocking cells in the mid-stage. targetmol.com Preclinical studies indicated that a minimum plasma level of 150 micrograms/ml was required for therapeutic efficacy in a wide range of experimental tumors in mice. researchgate.net

Correlative Studies of In Vitro and In Vivo Activity

Preclinical studies have investigated the correlation between the in vitro activity of LY 195448 and its efficacy in vivo. While significant in vitro anti-mitotic activity was observed, an unexplained loss of activity against murine tumors was noted in studies conducted after September 1987, leading to the discontinuation of clinical trials. nih.gov Despite intensive investigation, the cause for this apparent loss of in vivo activity could not be determined. nih.gov This highlights a lack of consistent correlation between the observed in vitro anti-mitotic effects and the in vivo antitumor response in later studies. nih.gov

Compound Information

Compound NamePubChem CID
LY 195448180317

Data Tables

Based on the available information, a detailed quantitative dose-response table for various cell lines or a comprehensive table of in vivo efficacy across different murine models with specific data points is not fully extractable from the provided snippets. However, the key findings regarding dose-response and anti-mitotic activity can be summarized qualitatively or with limited quantitative data points as presented in the text above.

For example, based on snippet patsnap.com:

Effect of LY 195448 on Mitotic Index in NRK Cells

TreatmentExposure DurationConcentrationPercentage of Mitotic Cells
Control--4.9%
LY 1954484 hours46 μM (15 μg/ml)18.5%

This table is generated based on the specific data point found in snippet patsnap.com regarding the increase in mitotic cells in NRK cells upon exposure to a particular concentration of LY 195448. More extensive tables would require more detailed quantitative data from additional sources.

Investigations into the Unexplained Loss of In Vivo Efficacy in Murine Models

Preclinical studies of LY 195448, a phenethanolamine compound, initially demonstrated anti-tumour activity across a range of murine tumour models. nih.gov This activity was a key factor in advancing LY 195448 to clinical evaluation. nih.gov

However, during the course of its development, an unexplained loss of activity against murine tumours was observed, notably since September 1987. nih.gov This significant issue led to the termination of clinical trials with LY 195448 prior to their completion. nih.gov

Intensive investigations were undertaken to identify the possible reasons for this apparent loss of in vivo activity in murine models. nih.gov Despite these efforts, a definitive cause for the decline in efficacy could not be determined. nih.gov It was noted that, in parallel with the loss of in vivo activity, no significant loss of the compound's in vitro anti-mitotic activity was observed. nih.gov

Pharmacological Research on Ly 195448

Preclinical Pharmacokinetics and Disposition

Preclinical pharmacokinetic studies in animal models, particularly rodents, are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) before potential human trials. These studies provide insights into the compound's behavior within a biological system.

Absorption and Tissue Distribution Studies in Rodents

Metabolism and Biotransformation Pathways of LY 195448 in Vivo

The metabolism and biotransformation of LY 195448 in vivo in rodents have been investigated. Metabolism is the process by which the body chemically modifies a compound, often to facilitate its excretion. Biotransformation pathways can involve a variety of enzymatic reactions, primarily occurring in the liver, but also in other tissues.

One identified metabolite of LY 195448 is LY 135114. LY 135114 is described as a free base and a phenylethanolamine compound. While the full spectrum of metabolites and their detailed chemical characterization resulting from the biotransformation of LY 195448 in rodents are not extensively detailed in the immediately available search results, metabolite identification studies typically employ analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect, separate, and structurally characterize metabolic products.

Specific details regarding the conjugation mechanisms involved in the metabolism of LY 195448 in rodents are not explicitly available in the gathered information. However, conjugation is a significant phase II metabolic process where an endogenous molecule (such as glucuronic acid, sulfate, or glutathione) is attached to the compound or its phase I metabolites, increasing their water solubility and promoting excretion. Studies of biotransformation pathways often include the analysis of these conjugation reactions.

Identification and Characterization of Metabolites

Excretion Routes and Systemic Clearance Mechanisms

Information on the specific excretion routes and systemic clearance mechanisms of LY 195448 in rodents is limited in the provided search results. Generally, compounds and their metabolites are eliminated from the body through various routes, primarily via urine and feces. Systemic clearance refers to the volume of plasma cleared of the compound per unit of time and is a key parameter in pharmacokinetics. Factors influencing clearance include metabolism and excretion. Studies in rodents often involve collecting urine and fecal samples to determine the routes and extent of excretion.

Metabolite-Specific Biological Activity

Antitumor Activity of LY 135114, a Metabolite of LY 195448

LY 135114 is identified as a metabolite of LY 195448. medchemexpress.commedchemexpress.commedchemexpress.eu Research indicates that LY 135114 free base possesses antitumor activity and has shown potential biological activity in research related to cancer inhibition. medchemexpress.commedchemexpress.commedchemexpress.eu

Comparative Biological Efficacy of LY 195448 and Its Identified Metabolites

LY 195448 is metabolized in rodents. targetmol.com Studies have been conducted to assess beta-adrenoceptor binding with LY 195448 and its metabolites. medkoo.compatsnap.com While LY 195448 has shown anti-tumor activity in murine models, a phase I clinical and pharmacokinetic study in humans indicated the possibility of reaching peak drug levels associated with experimental activity. nih.gov However, this study was terminated due to an unexplained loss of activity against murine tumors, despite no significant loss of in vitro anti-mitotic activity. nih.gov The comparative biological efficacy between the parent compound and its metabolites, particularly in the context of antitumor activity, is an area of investigation.

Table 1: Summary of Antitumor Activity Findings

CompoundActivityModel/SystemKey Observation
LY 195448Anti-tumor activityVarious murine tumor modelsBlocks cells at metaphase; lack of "standard" side effects in pre-clinical studies. medchemexpress.comhodoodo.comresearchgate.nethodoodo.comnih.govmedkoo.com
LY 135114Antitumor activity, potential for cancer inhibitionResearch studiesIdentified as a metabolite of LY 195448. medchemexpress.commedchemexpress.commedchemexpress.eu

Methodological Approaches in Ly 195448 Research

Advanced In Vitro Assay Development

In vitro studies are crucial for investigating the direct effects of LY 195448 on cells and identifying its molecular targets. Several advanced assay development strategies have been utilized in this context.

Cell-Based Assays for Metaphase Arrest Quantification

LY 195448 is known to block cells at metaphase patsnap.commedkoo.com. Cell-based assays are instrumental in quantifying this effect. These assays typically involve exposing cell cultures to varying concentrations of LY 19448 and then assessing the proportion of cells arrested in metaphase. Techniques such as microscopy, including immunofluorescence, can be used to visualize cellular structures like the mitotic spindle and chromosomes, confirming the metaphase block patsnap.com. Flow cytometry is another method used to analyze cell cycle distribution based on DNA content, although its ability to differentiate between late S, G2, and M phases can be limited elifesciences.org. More advanced approaches, such as high-temporal single-cell live imaging, offer direct observation of cell cycle disruptions and can provide detailed insights into the nature and duration of metaphase arrest induced by compounds like LY 195448 elifesciences.org.

Biochemical Assays for Target Identification and Validation (e.g., binding assays, enzyme assays)

Biochemical assays are essential for identifying the specific molecular targets of LY 195448 and validating these interactions. While the precise mechanism of action for LY 195448 has been noted as unknown in some contexts, biochemical studies have been conducted nih.gov. These assays can include binding assays to determine the affinity of LY 195448 for potential target proteins and enzyme assays to measure its effect on the activity of specific enzymes bellbrooklabs.comcriver.com. For instance, beta-adrenoceptor binding studies have been performed with LY 195448 and its metabolites to evaluate their competitive binding against known ligands patsnap.com. Such assays can help elucidate the molecular pathways influenced by the compound. Techniques like High-Performance Liquid Chromatography (HPLC) have been used to measure LY 195448 and its metabolites in biological samples, which is vital for understanding its biochemical interactions and metabolism patsnap.com.

In Vivo Preclinical Model Systems

In vivo studies using preclinical animal models are critical for evaluating the efficacy of LY 195448 in a complex biological system and understanding its effects on tumor growth and progression.

Strategic Selection of Animal Models in LY 195448 Research

The strategic selection of appropriate animal models is crucial for obtaining predictive data for potential human applications eupati.eu. The choice of animal model depends on various factors, including the research question, the biological phenomenon being studied, and the degree of similarity between the animal model and humans in terms of pharmacodynamics, pharmacokinetics, and physiology eupati.euharvard.edu. In the context of LY 195448 research, murine models have been a common choice, particularly for evaluating antitumor activity nih.govnih.gov. The selection of specific murine models, such as syngeneic or xenograft models, would depend on whether the study aims to assess the compound's effects in an immunocompetent setting or on human tumor cells, respectively oncotarget.comcreative-biolabs.com. While the search results highlight the use of murine models, the strategic selection would involve considering the relevance of the chosen model to the specific cancer types being investigated and the desired outcomes of the study crownbio.comnih.gov. The unexplained loss of activity against murine tumors observed in one study underscores the complexities and challenges associated with translating findings from animal models to human clinical trials nih.gov.

Methodologies for Assessing In Vivo Pharmacodynamic Endpoints

Specific methodologies for assessing the in vivo pharmacodynamic endpoints of LY 195448 were not identified in the conducted literature search. Research on in vivo pharmacodynamics typically involves evaluating a compound's effects on biological targets and physiological processes within a living organism. Common approaches in the field include the measurement of biochemical markers, physiological responses, or behavioral changes relevant to the compound's intended pharmacological activity. However, the application of these or other specific methodologies to LY 195448, along with corresponding detailed research findings or data tables, was not found.

Future Directions and Unresolved Research Questions Regarding Ly 195448

Comprehensive Elucidation of LY 195448's Precise Mechanism of Action

While it is known that LY 195448 blocks cells at metaphase, the precise molecular mechanisms underlying this effect remain largely unknown nih.govpatsnap.com. Further research is needed to fully understand how LY 195448 interacts with cellular components to induce metaphase arrest. This could involve detailed studies of its binding partners, downstream signaling pathways affected, and the specific cellular processes disrupted. Investigating its interaction with microtubules or other elements of the mitotic spindle could provide valuable insights, especially given its effect on metaphase and observations regarding microtubule reassembly in treated cells patsnap.com. Understanding the complete mechanism could also shed light on the observed loss of in vivo activity.

Identification of Predictive Biomarkers for Response and Intrinsic Resistance

The lack of clinical responses in the phase I trial, despite achieving plasma levels associated with experimental activity, underscores the need for biomarkers that could predict patient response to LY 195448 nih.gov. Identifying such biomarkers could help select patient populations more likely to benefit from treatment, thereby improving clinical trial success rates if development were to resume. Research into intrinsic resistance mechanisms at the cellular or molecular level is also crucial semanticscholar.orgdiva-portal.orgnih.gov. Understanding why some cells or tumors are less sensitive to LY 195448 could inform strategies to overcome this resistance. This could involve investigating genetic, proteomic, or other cellular markers associated with differential sensitivity. frontiersin.orgnih.govnih.govumn.edu

Strategies to Address and Overcome the Observed Loss of In Vivo Activity

A major unresolved question surrounding LY 195448 is the unexplained loss of its in vivo activity in murine models that led to the discontinuation of clinical trials nih.gov. Intensive investigations into the possible reasons for this loss were conducted, but no cause was determined nih.gov. Future research must focus on systematically exploring potential factors contributing to this phenomenon. This could include:

Pharmacokinetic factors: Changes in absorption, distribution, metabolism, or excretion of the compound in vivo over time or in different batches.

Pharmacodynamic factors: Alterations in the target or downstream pathways in vivo that render the compound less effective.

Immunological responses: The development of an immune response against the compound or cells affected by it in vivo.

Tumor microenvironment interactions: Changes in the tumor microenvironment that influence the drug's efficacy or accessibility.

Formulation or stability issues: Problems with the drug formulation used in in vivo studies that were not apparent in vitro.

Addressing this critical issue is paramount for any potential future development of LY 195448 or its analogs.

Exploration of Combination Therapeutic Approaches Involving LY 195448

Given its distinct mechanism of blocking cells at metaphase and its favorable toxicity profile observed in early studies medchemexpress.comnih.gov, LY 195448 could potentially be used in combination with other therapeutic agents to enhance anti-tumor effects or overcome resistance mechanisms nih.govtandfonline.comendmalaria.org. Future research could investigate rational drug combinations based on the elucidated mechanism of action. For example, combining LY 195448 with agents that target other cell cycle checkpoints, DNA repair pathways, or components of the tumor microenvironment might yield synergistic effects. Pre-clinical studies evaluating the efficacy and potential toxicity of such combinations in vitro and in vivo are warranted.

Development of Novel LY 195448 Analogs with Enhanced Efficacy and Specificity

The development of novel analogs based on the structure of LY 195448 could lead to compounds with improved efficacy, specificity, pharmacokinetic properties, or the ability to overcome the issues that led to the loss of in vivo activity researchgate.netuncg.edu. Structure-activity relationship studies could identify modifications that enhance its interaction with the target, reduce off-target effects, or improve its stability and distribution in vivo. Designing analogs that are less susceptible to potential resistance mechanisms or that can circumvent the factors responsible for the loss of in vivo activity is a key future direction.

Q & A

Q. What are the established methodologies for synthesizing LY 195448, and how can researchers ensure reproducibility?

LY 195448 synthesis typically follows protocols involving multi-step organic reactions, such as coupling reactions or catalytic hydrogenation. To ensure reproducibility, researchers should:

  • Document precise reaction conditions (e.g., temperature, solvent, catalyst loading) and validate purity via HPLC or NMR .
  • Cross-reference spectral data (e.g., 1^1H NMR, 13^{13}C NMR) with published literature to confirm structural integrity .
  • Include detailed experimental procedures in supplementary materials, adhering to journal guidelines for compound characterization .

Q. How can researchers design initial pharmacological assays to evaluate LY 195448’s activity?

Preliminary assays should focus on target specificity and dose-response relationships:

  • Use in vitro binding assays (e.g., radioligand displacement) to determine affinity for target receptors .
  • Establish dose-response curves with appropriate controls (e.g., positive/negative controls, vehicle-only groups) to validate statistical significance .
  • Report IC50_{50} or EC50_{50} values with 95% confidence intervals and use standardized units (e.g., nM) for cross-study comparisons .

Advanced Research Questions

Q. How should researchers address contradictions in LY 195448’s reported efficacy across different experimental models?

Contradictions may arise from model-specific variables (e.g., cell lines, animal species). To resolve these:

  • Perform comparative studies under identical conditions (e.g., same dosing regimen, endpoint measurements) to isolate variables .
  • Apply meta-analysis techniques to pooled data, assessing heterogeneity via statistical tools like I2^2 or Q-test .
  • Replicate conflicting experiments with blinded protocols to minimize bias .

Q. What strategies are effective for elucidating LY 195448’s mechanism of action when traditional assays yield inconclusive results?

Advanced mechanistic studies require integrative approaches:

  • Use **omics technologies (e.g., transcriptomics, proteomics) to identify downstream pathways affected by LY 195448 .
  • Employ computational modeling (e.g., molecular dynamics simulations) to predict binding conformations and validate findings with mutagenesis assays .
  • Design iterative experiments to test hypotheses generated from preliminary data, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can researchers optimize experimental design to minimize ethical concerns while maintaining scientific rigor in LY 195448 studies?

Ethical optimization involves:

  • Prioritizing in vitro or ex vivo models over in vivo studies where feasible, per the 3Rs framework (Replacement, Reduction, Refinement) .
  • Justifying sample sizes via power analysis to avoid unnecessary animal or human subject use .
  • Submitting protocols to institutional review boards (IRBs) or ethics committees early in the design phase to preemptively address concerns .

Methodological Guidance

Q. What are best practices for integrating LY 195448 research data into a cohesive narrative for publication?

  • Structure results around hypotheses, using subheadings to separate synthesis, in vitro, and in vivo findings .
  • Highlight data contradictions in the discussion section, proposing mechanistic or methodological explanations (e.g., "LY 195448’s reduced efficacy in vivo may reflect pharmacokinetic limitations") .
  • Cite primary literature for comparative analysis, avoiding over-reliance on review articles .

Q. How should researchers handle incomplete or ambiguous spectral data for LY 195448 derivatives?

  • Re-run analytical experiments (e.g., high-resolution mass spectrometry) to resolve ambiguities .
  • Consult open-access databases (e.g., PubChem, ChemSpider) for reference spectra, ensuring compliance with copyright rules .
  • Disclose limitations transparently in supplementary materials, noting unresolved peaks or impurities .

Data Management and Reproducibility

Q. What steps ensure long-term accessibility and reproducibility of LY 195448 research data?

  • Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, Figshare) with standardized metadata (e.g., DOI, experimental conditions) .
  • Use version-control software (e.g., Git) for code and scripts used in data analysis .
  • Adhere to journal requirements for supporting information, including machine-readable file formats (e.g., .csv, .cif) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY-195448
Reactant of Route 2
LY-195448

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.